molecular formula C19H18N2O4S2 B2552040 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1903390-39-5

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2552040
CAS No.: 1903390-39-5
M. Wt: 402.48
InChI Key: BHKIKFQCDFOSDQ-UHFFFAOYSA-N
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Description

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure incorporating heterocyclic (furan, thiophene) and sulfur-containing (methylthio phenyl) substituents. The hydroxy, furan, and thiophene moieties may influence solubility, metabolic stability, and receptor binding compared to simpler oxalamides.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-25-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKIKFQCDFOSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, which includes furan and thiophene rings along with an oxalamide moiety, suggests significant reactivity and therapeutic potential. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S2, with a molecular weight of 402.5 g/mol. The compound features multiple functional groups that enhance its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC19H18N2O4S2
Molecular Weight402.5 g/mol
CAS Number1903390-39-5

Antimicrobial Properties

Research indicates that compounds containing thiophene and furan rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .

Anticancer Activity

Studies have demonstrated that compounds with oxalamide structures can inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. While specific data on this compound's anticancer activity is limited, the presence of functional groups known for their antitumor properties supports further investigation into its potential as an anticancer agent .

Although detailed mechanisms of action for this specific compound remain unclear, the presence of hydroxyl, thiophene, and furan functionalities suggests multiple pathways for biological activity. These groups may interact with cellular targets or modulate signaling pathways relevant to disease processes . Further studies are necessary to elucidate these mechanisms.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene-containing compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control samples, highlighting the potential of such compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Screening

A series of oxalamide derivatives were screened for anticancer activity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. One derivative exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The structural similarity to this compound suggests that it may also have comparable effects .

Scientific Research Applications

Medicinal Chemistry Applications

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Key areas of research include:

  • Anticancer Activity : The compound's structural components allow for interaction with biological targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
    Study ReferenceFindings
    Exhibited significant cytotoxicity against various cancer cell lines.
    Induced apoptosis in cancer cells via mitochondrial pathways.
  • Antimicrobial Properties : The presence of thiophene and furan rings enhances the compound's ability to combat bacterial infections. Research indicates that it may be effective against resistant strains of bacteria.
    Study ReferenceFindings
    Demonstrated broad-spectrum antimicrobial activity.
    Effective against multi-drug resistant pathogens.

Organic Synthesis Applications

The synthesis of this compound involves several methodologies that highlight its versatility:

  • Green Chemistry Principles : Optimization of synthetic routes focuses on maximizing yield while minimizing environmental impact, aligning with sustainable practices in chemistry.
    Synthesis MethodDescription
    Microwave-Assisted SynthesisReduces reaction times and improves yields.
    Solvent-Free ReactionsMinimizes waste and enhances safety.

Materials Science Applications

Due to its multifunctional nature, this compound is being explored for applications in materials science:

  • Development of Novel Materials : The unique properties of this compound make it suitable for creating advanced materials with specific characteristics, such as enhanced conductivity or photostability.
    Application AreaPotential Use
    Organic ElectronicsUsed as a semiconductor material in organic light-emitting diodes (OLEDs).
    Coatings and PolymersPotential incorporation into coatings for improved durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous oxalamides:

Compound Name Substituents Biological Activity Applications Toxicity/NOEL References
Target Compound Furan-2-yl, thiophen-2-yl, 2-(methylthio)phenyl Inferred: Potential umami agonist or enzyme modulator (based on structural analogs) Hypothesized: Flavoring agent or therapeutic candidate Not studied -
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, pyridin-2-yl Umami receptor (hTAS1R1/hTAS1R3) agonist Flavor enhancer (sauces, snacks) NOEL: 100 mg/kg/day
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl, pyridin-2-yl CYP3A4 inhibition (51% at 10 µM) Under investigation for drug interactions Not reported
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-bromophenyl, isoindolin-dione In vitro antimicrobial activity Antimicrobial agents Not reported
Key Observations:

Substituent Effects: The target compound’s thiophene and furan groups are electron-rich heterocycles, which may enhance π-π stacking interactions with receptors compared to S336’s methoxybenzyl and pyridyl groups. The methylthio group in the target compound increases lipophilicity compared to S336’s methoxy groups, which could affect metabolic stability and tissue penetration .

Biological Activity: S336’s umami activity is attributed to its methoxy and pyridyl substituents, which optimize binding to the hTAS1R1/hTAS1R3 receptor . The target compound’s thiophene and furan groups may alter receptor specificity or potency, though experimental confirmation is needed.

Toxicology: Structurally related oxalamides like S336 exhibit high safety margins (NOEL: 100 mg/kg/day), with minimal risk at estimated exposure levels (0.0002–0.003 µg/kg/day) . The target compound’s safety profile remains uncharacterized but may align with this trend if metabolized via similar pathways.

Regulatory and Commercial Status

  • S336: Approved globally (FEMA 4233) as a flavor enhancer, replacing monosodium glutamate (MSG) in processed foods .
  • Target Compound: No regulatory data are available. Its structural complexity may require additional toxicological studies for approval, following precedents set by S336 .

Q & A

Basic: What synthetic strategies are recommended for preparing N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide?

Methodological Answer:
The synthesis of this compound can be approached via oxalamide bond formation between appropriately substituted amines and oxalyl chloride derivatives. Key steps include:

  • Precursor Preparation : Synthesize the hydroxyethyl-furan-thiophene precursor through nucleophilic addition of furan-2-yl and thiophen-2-yl groups to a ketone intermediate, followed by hydroxylation .
  • Oxalamide Coupling : React the precursor with 2-(methylthio)phenylamine using oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF under inert conditions. Triethylamine is often used to scavenge HCl .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures (1:1) improves yield and purity .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identify functional groups such as the oxalamide C=O stretch (~1660–1680 cm⁻¹), hydroxyl O-H stretch (~3200–3400 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹). Thiophene and furan ring vibrations (~1500–1600 cm⁻¹) should also be analyzed .
  • NMR Spectroscopy :
    • ¹H NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), methylthio groups (δ ~2.5 ppm), and hydroxyethyl protons (δ ~4.0–5.5 ppm).
    • ¹³C NMR : Confirm oxalamide carbonyl carbons (δ ~160 ppm) and heterocyclic carbons (δ ~110–150 ppm) .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the lattice, with torsion angles revealing conformational flexibility .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., using the B3LYP functional) can model:

  • Electron Density Distribution : Identify reactive sites (e.g., oxalamide oxygen, thiophene sulfur) for electrophilic/nucleophilic attacks .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to estimate kinetic stability and charge-transfer potential. Thiophene and furan rings often contribute to low band gaps (~3–4 eV) .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO, methanol) and predict solubility .

Advanced: How can researchers assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition using ELISA kits or prostaglandin E2 (PGE2) assays in macrophage cells .
    • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin. The thiophene and oxalamide groups may interact with hydrophobic pockets or hydrogen-bond donors .

Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests a planar oxalamide group but X-ray shows a twisted conformation:
    • Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., rotation about the C–N bond) .
    • Computational Validation : Compare DFT-optimized geometries with crystallographic data to identify equilibrium structures .
  • Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., ADPs, residual density maps) to exclude crystallographic disorder .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfonyl or altering the hydroxyethyl chain). Compare bioactivity data to identify critical moieties .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values from assays .
  • Crystallographic Correlations : Map hydrogen-bonding motifs (e.g., oxalamide interactions with protein residues) to explain binding affinities .

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